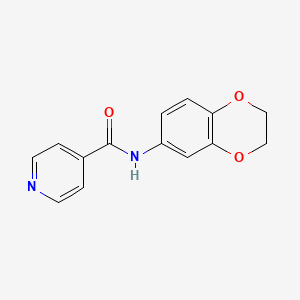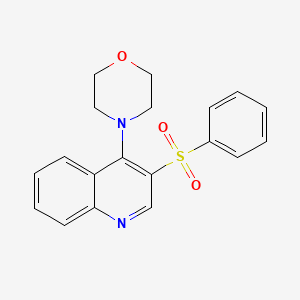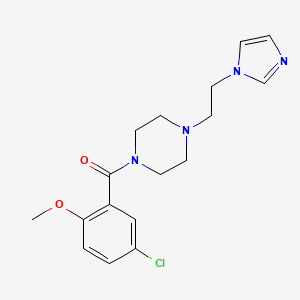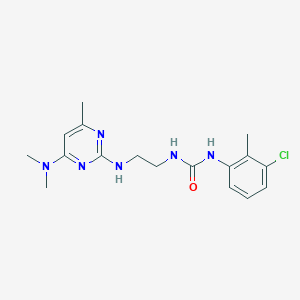
N-(2,3-二氢-1,4-苯并二噁烷-6-基)吡啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide is a chemical compound that features a benzodioxin ring fused to a pyridine carboxamide structure
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
Target of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide is a type of sulfonamide . Sulfonamides are known as inhibitors of proteases , carbonic anhydrase , capsase , and COX-2 . They are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .
Mode of Action
The mode of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide involves the inhibition of certain enzymes. In bacteria, sulfonamides primarily block the foliate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They are inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis .
Biochemical Pathways
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide affects several biochemical pathways. By inhibiting the foliate synthetase enzyme, it disrupts the synthesis of folic acid, a crucial component for bacterial growth and multiplication . By inhibiting carbonic anhydrase, it reduces the output of bicarbonate ions, which are required for a transition state required for activity .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces . Hence, sulfonamides like N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide are extensively used antibiotics because of their broad spectrum antibacterial action .
Result of Action
The result of the action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide is the inhibition of bacterial growth and multiplication . By blocking the synthesis of folic acid, it prevents the bacteria from growing and multiplying . Some sulfonamide derivatives have also been found to exhibit anticancer properties. They achieve this effect by disturbing the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .
Action Environment
The action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide can be influenced by environmental factors. For instance, the pH of the environment can affect the absorption of the drug in the gastrointestinal tract . Additionally, the presence of other substances in the body, such as food or other medications, can also affect the absorption, distribution, metabolism, and excretion of the drug .
生化分析
Biochemical Properties
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, including the breakdown of neurotransmitters and the metabolism of arachidonic acid, respectively .
Cellular Effects
It has been suggested that this compound may influence cell function by interacting with various cellular pathways .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
相似化合物的比较
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Comparison: N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide is unique due to the presence of the pyridine carboxamide moiety, which imparts different chemical and biological properties compared to its analogs The benzodioxin ring provides a common structural framework, but the attached functional groups (pyridine carboxamide vs
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(10-3-5-15-6-4-10)16-11-1-2-12-13(9-11)19-8-7-18-12/h1-6,9H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFSIRVUTASGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2562578.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2562579.png)
![3-[(1-Benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one;hydrochloride](/img/structure/B2562582.png)
![methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562584.png)


![2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2562591.png)
![N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2562592.png)
![5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2562593.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B2562594.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2562595.png)

![1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one](/img/structure/B2562597.png)

